molecular formula C10H11N5O2 B10768629 (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid

(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid

Cat. No.: B10768629
M. Wt: 233.23 g/mol
InChI Key: OZBFBAYESADVDX-JTQLQIEISA-N
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Description

(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring, which is known for its stability and ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of amido-nitriles to form the tetrazole ring . This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or the amino acid backbone.

    Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced tetrazole rings.

Scientific Research Applications

(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.

    Industry: Its stability and reactivity can be leveraged in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with tetrazole rings, such as:

  • (2S)-2-amino-2-[4-(1H-tetrazol-5-yl)phenyl]propanoic acid
  • (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]butanoic acid

Uniqueness

The uniqueness of (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid lies in its specific structure, which combines the properties of amino acids and tetrazoles. This combination allows for unique reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid

InChI

InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)/t10-/m0/s1

InChI Key

OZBFBAYESADVDX-JTQLQIEISA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N

Origin of Product

United States

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